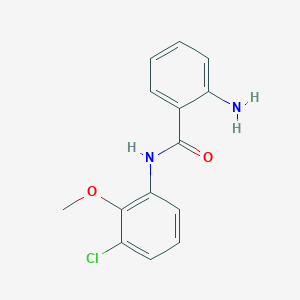

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d6) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.82 | Singlet | 3H | Methoxy (–OCH3) |

| 6.50–7.80 | Multiplet | 8H | Aromatic protons |

| 8.10 | Broad singlet | 2H | Amide (–CONH–) and amine (–NH2) |

Key observations:

- The methoxy group resonates as a singlet at 3.82 ppm due to three equivalent protons.

- Aromatic protons appear as complex multiplets between 6.50–7.80 ppm, reflecting ortho/meta coupling.

- The amide proton (–NH–) and amine group (–NH2) show broad signals near 8.10 ppm, indicative of hydrogen bonding.

13C NMR (100 MHz, DMSO-d6) :

| δ (ppm) | Assignment |

|---|---|

| 56.1 | Methoxy (–OCH3) |

| 114–160 | Aromatic carbons |

| 165.2 | Amide carbonyl (–CONH–) |

The carbonyl carbon at 165.2 ppm confirms the amide functionality.

Infrared (IR) Spectroscopy Functional Group Analysis

IR (KBr, cm⁻¹) :

| Absorption Band | Assignment |

|---|---|

| 3320, 3200 | N–H stretch (amine and amide) |

| 1665 | C=O stretch (amide carbonyl) |

| 1590 | C–C aromatic ring vibrations |

| 1250 | C–O stretch (methoxy) |

The amide carbonyl at 1665 cm⁻¹ and N–H stretches above 3200 cm⁻¹ are characteristic. The methoxy C–O bond absorbs at 1250 cm⁻¹, consistent with ether linkages.

Crystallographic Studies and Conformational Analysis

While single-crystal X-ray data for this specific compound is limited, analogous benzamide derivatives exhibit:

- Planar amide groups due to resonance stabilization between the carbonyl and N–H bond.

- Dihedral angles between the benzamide and N-phenyl rings ranging from 30–50°, influenced by steric effects from the 3-chloro and 2-methoxy substituents.

- Intermolecular hydrogen bonds between amide N–H and carbonyl oxygen, stabilizing crystal packing.

Computational models (DFT) predict a twisted conformation between the two aromatic rings, minimizing steric clash between the chlorine and methoxy groups.

Tables

Table 1: Molecular Formula Breakdown

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 13 | 1.01 | 13.13 |

| Cl | 1 | 35.45 | 35.45 |

| N | 2 | 14.01 | 28.02 |

| O | 2 | 16.00 | 32.00 |

| Total | 276.72 |

Table 2: Key IR Absorption Bands

| Functional Group | Band Position (cm⁻¹) | Intensity |

|---|---|---|

| Amide N–H | 3320, 3200 | Strong |

| Amide C=O | 1665 | Strong |

| Aromatic C=C | 1590 | Medium |

| Methoxy C–O | 1250 | Medium |

Properties

IUPAC Name |

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-10(15)6-4-8-12(13)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROSSPUARKQIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Amide Formation and Aromatic Substitution

- Starting Materials: 2-amino-5-chlorobenzamide or 2-aminobenzamide derivatives and 3-chloro-2-methoxyaniline or its derivatives.

- Amide Bond Formation: The amide bond can be formed by reacting 2-amino-substituted benzoic acid derivatives or their esters with 3-chloro-2-methoxyaniline under heating in the presence of coupling agents or by direct amidation in suitable solvents.

- Aromatic Substitution: The chloro and methoxy groups are introduced on the phenyl ring either by using appropriately substituted anilines or by electrophilic aromatic substitution reactions such as halogenation with N-chlorosuccinimide (NCS) or methoxylation via methylation of hydroxyl precursors.

One-Pot Multi-Step Synthesis (Adapted from Related Benzamide Derivatives)

A one-pot synthesis approach reported for 2-amino-5-halogenated-N,3-dimethylbenzamides can be adapted:

- Step 1: Synthesis of benzoxazine-2,4-dione intermediate from 2-amino-3-methylbenzoic acid and bis(trichloromethyl) carbonate.

- Step 2: Aminolysis of the intermediate with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide.

- Step 3: Electrophilic aromatic substitution using N-chlorosuccinimide (NCS) to introduce the chloro substituent at the 3-position.

This method is efficient, with good yields and operational simplicity, and can be modified to incorporate methoxy substituents by starting with appropriately substituted benzoic acid derivatives or anilines.

Reduction of Nitro Precursors

- Nitro-substituted benzamide precursors can be reduced to the corresponding amino derivatives using iron powder and acid in aqueous media, a method that provides high yields and mild conditions.

- For example, 3-methyl-2-nitrobenzamide is reduced to 3-methyl-2-aminobenzamide by heating with iron powder and dilute hydrochloric acid, followed by filtration and crystallization.

This approach can be adapted for preparing 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide by first synthesizing the nitro-substituted intermediate and then reducing it to the amino compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

Substitution: Halogen substitution reactions can introduce different halogen atoms into the benzamide structure.

Coupling Reactions: Suzuki–Miyaura coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.

Substitution: Halogenation reagents like chlorine gas or bromine can be employed.

Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various halogen atoms, and coupling reactions can form complex aromatic structures.

Scientific Research Applications

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Physical Properties:

Key Observations :

- Higher yields (>90%) are achieved with electron-deficient aryl amines (e.g., 4-chlorobenzyl in 9 ) due to enhanced nucleophilicity .

- Melting points correlate with substituent symmetry; for example, 4 (3,4-diOMe) has a higher melting point (166°C) than 5 (4-OMe, 121°C) .

Spectral and Computational Analysis

NMR and MS Data:

- 1H-NMR : The target compound’s aromatic region would show distinct signals for the 3-Cl-2-OMe phenyl group (e.g., deshielded protons near Cl and OMe). Similar compounds exhibit NH$_2$ protons at δ 6.5–7.5 ppm .

- 13C-NMR : Expected signals include C=O (~165 ppm) and Cl/OMe-substituted carbons (~125–150 ppm) .

- MS : Molecular ion peaks for analogs range from m/z 242–272 , suggesting the target compound’s molecular ion would align with its molecular weight (C${14}$H${13}$ClN$2$O$2$: MW 276.72).

DFT Studies:

- Optimized structures of related compounds (e.g., 3 ) reveal planar benzamide cores and specific enantiomeric configurations influencing bioactivity .

Biological Activity

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide is a compound belonging to the benzamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 288.72 g/mol. The compound features an amino group at the 2-position, a chloro substituent at the 3-position, and a methoxy group at the 2-position of the phenyl ring. These structural characteristics contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted that compounds in this class showed antifungal effects against Aspergillus fumigatus, outperforming standard antifungal agents like Clotrimazole. Additionally, moderate to good antibacterial activity was observed against various bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties, potentially through the inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This suggests that this compound could be explored for therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

Antioxidant properties have also been reported for this compound, indicating its ability to scavenge free radicals and mitigate oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It could interact with various receptors that modulate cellular processes related to inflammation and oxidative stress.

These interactions suggest potential applications in drug development aimed at treating conditions associated with inflammation and oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(4-methoxyphenyl)benzamide | Methoxy group on para position | Different biological activity profiles |

| N-(3-chlorophenyl)-2-amino-benzamide | Chlorine substitution at different position | Distinct interaction profiles |

| 2-Amino-N-(3-bromo-4-methoxyphenyl)benzamide | Bromine instead of chlorine | Potentially different reactivity and stability |

The variations in substituents among these compounds lead to differing properties and biological activities, demonstrating the uniqueness of this compound within its class.

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives, including this compound:

- Antimicrobial Activity Study : A series of new derivatives were synthesized and tested against various bacterial and fungal strains. One derivative showed excellent antifungal activity against Aspergillus fumigatus, indicating strong potential for clinical applications in treating fungal infections.

- Inflammatory Response Investigation : Research has indicated that certain benzamide derivatives can inhibit the NLRP3 inflammasome, suggesting their utility in treating inflammatory diseases such as rheumatoid arthritis or other chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution reaction. A typical approach involves reacting 2-(3-chloro-2-methoxyphenyl)ethan-1-amine with a benzoyl chloride derivative (e.g., 2-aminobenzoyl chloride) in anhydrous dichloromethane or tetrahydrofuran under inert conditions. Catalytic triethylamine is often used to neutralize HCl byproducts. Reaction progress should be monitored via TLC, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires precise stoichiometric control (1:1.05 molar ratio of amine to acyl chloride) and low-temperature conditions (0–5°C) to minimize side reactions .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Look for characteristic signals (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy group at δ ~3.9 ppm, and amide NH at δ ~8.5 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 305.05 for C14H12ClN2O2).

- UV-Vis Spectroscopy : Analyze π→π* transitions in the aromatic/amide regions (λmax ~250–280 nm).

Cross-validate data with computational tools (e.g., ChemDraw) and reference spectra from structurally similar benzamides .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.

- Waste Disposal : Segregate halogenated organic waste (due to the chloro substituent) and neutralize acidic byproducts before disposal.

- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation. Monitor for moisture sensitivity using desiccants .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this benzamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen-bonding patterns (e.g., N–H···O=C interactions) and torsional angles between the benzamide and substituted phenyl rings. Compare with density functional theory (DFT)-optimized geometries (B3LYP/6-31G* basis set) to identify deviations caused by crystal packing forces. Data from similar compounds (e.g., 2-chloro-N-(3-methylphenyl)benzamide) suggest planar amide linkages with intermolecular C–H···Cl interactions stabilizing the lattice .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 3-chloro-2-methoxyphenyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess impact on receptor binding.

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) against targets like Trypanosoma brucei enzymes or bacterial PPTases, leveraging structural analogs (e.g., N-(2-aminoethyl)-N-benzyloxyphenyl benzamides) as templates.

- In Vitro Assays : Measure IC50 values in enzyme inhibition assays (e.g., acetylcholinesterase) and correlate with substituent electronic profiles (Hammett σ constants) .

Q. How do solvent polarity and hydrogen-bonding networks affect the compound’s stability in solution?

- Methodological Answer : Conduct accelerated stability studies in DMSO, methanol, and aqueous buffers (pH 2–9). Monitor degradation via HPLC-MS and identify byproducts (e.g., hydrolysis of the amide bond in acidic conditions). Solvent polarity indices (ET30) and Kamlet-Taft parameters (α, β) can predict hydrogen-bond donor/acceptor interactions. For example, DMSO’s high polarity stabilizes the amide via H-bonding but may promote oxidation of the methoxy group over time .

Q. What computational methods validate spectroscopic assignments and predict reactive sites for functionalization?

- Methodological Answer :

- NMR Prediction : Use ACD/Labs or Gaussian-based tools to simulate 1H/13C shifts (e.g., GIAO method). Compare with experimental data to assign ambiguous signals.

- Electrostatic Potential Maps : Generate maps (MEPs) to identify nucleophilic/electrophilic regions. The amino group and chloro substituent are likely sites for electrophilic aromatic substitution or SNAr reactions.

- MD Simulations : Assess conformational flexibility in aqueous vs. lipid environments to guide drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.